1,1,1-Trichloro-2-hydroxy-2-[2-acetamidoethylthio]ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, n-[2-[(2,2,2-trichloro-1-hydroxyethyl)thio]ethyl]- is a chemical compound with the molecular formula C6H10Cl3NO2S. This compound is known for its unique structure, which includes a trichloro-1-hydroxyethyl group attached to an acetamide moiety through a thioether linkage. It has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, n-[2-[(2,2,2-trichloro-1-hydroxyethyl)thio]ethyl]- typically involves the reaction of 2,2,2-trichloro-1-hydroxyethanethiol with an appropriate acetamide derivative. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydroxide, to facilitate the formation of the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include steps like purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Acetamide, n-[2-[(2,2,2-trichloro-1-hydroxyethyl)thio]ethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloro group to less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
Acetamide, n-[2-[(2,2,2-trichloro-1-hydroxyethyl)thio]ethyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biochemical pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism of action of Acetamide, n-[2-[(2,2,2-trichloro-1-hydroxyethyl)thio]ethyl]- involves its interaction with molecular targets such as enzymes or receptors. The trichloro-1-hydroxyethyl group can form hydrogen bonds or interact with active sites, while the thioether linkage provides stability and specificity. These interactions can modulate biochemical pathways or inhibit specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyethyl)acetamide
- 2-(2-hydroxyethoxy)acetamide
- 2,2,2-trichloroacetamide
Uniqueness
Acetamide, n-[2-[(2,2,2-trichloro-1-hydroxyethyl)thio]ethyl]- is unique due to its combination of a trichloro-1-hydroxyethyl group and a thioether linkage. This structure imparts specific chemical and biological properties that are not found in similar compounds. For example, the presence of the trichloro group enhances its reactivity and potential for forming hydrogen bonds, while the thioether linkage provides stability and resistance to hydrolysis.
Properties
CAS No. |
21946-69-0 |
---|---|
Molecular Formula |
C6H10Cl3NO2S |
Molecular Weight |
266.6 g/mol |
IUPAC Name |
N-[2-(2,2,2-trichloro-1-hydroxyethyl)sulfanylethyl]acetamide |
InChI |
InChI=1S/C6H10Cl3NO2S/c1-4(11)10-2-3-13-5(12)6(7,8)9/h5,12H,2-3H2,1H3,(H,10,11) |
InChI Key |
ABIMQIMERFMGOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCSC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.